

# Crystal structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid

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## Compound of Interest

Compound Name: 2-Amino-3,4,5,6-tetrafluorobenzoic acid

Cat. No.: B158935

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An In-depth Technical Guide to the Crystal Structure of **2-Amino-3,4,5,6-tetrafluorobenzoic acid**

## Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the crystal structure of **2-Amino-3,4,5,6-tetrafluorobenzoic acid**, a compound of interest in medicinal chemistry and materials science. We will delve into the experimental procedures for its synthesis and crystallization, the detailed determination of its three-dimensional structure via single-crystal X-ray diffraction, and an in-depth analysis of its molecular geometry and supramolecular architecture. The interplay of intra- and intermolecular forces, particularly hydrogen bonding, will be explored to provide a complete picture of its solid-state structure.

## Introduction to 2-Amino-3,4,5,6-tetrafluorobenzoic acid

**2-Amino-3,4,5,6-tetrafluorobenzoic acid** is a fluorinated analog of anthranilic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are of particular interest in drug development and the design of advanced materials. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for predicting and controlling these properties. The crystal structure provides

invaluable insights into the intermolecular interactions that govern the packing of molecules, which in turn influences macroscopic properties such as melting point, solubility, and bioavailability.

## Synthesis and Crystallization

The synthesis of **2-Amino-3,4,5,6-tetrafluorobenzoic acid** is typically achieved through the ammonolysis of pentafluorobenzoic acid. The high reactivity of the fluorine atom at the C2 position, activated by the adjacent carboxyl group, allows for its selective displacement by an amino group.

### Experimental Protocol: Synthesis

- **Reaction Setup:** In a sealed reaction vessel, dissolve pentafluorobenzoic acid in a suitable solvent, such as dioxane or water.
- **Ammonolysis:** Add an excess of aqueous ammonia solution to the vessel.
- **Heating:** Heat the mixture at a controlled temperature (e.g., 100-120 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Workup:** After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., hydrochloric acid) to precipitate the product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield crystalline **2-Amino-3,4,5,6-tetrafluorobenzoic acid**.

### Experimental Protocol: Crystallization for X-ray Diffraction

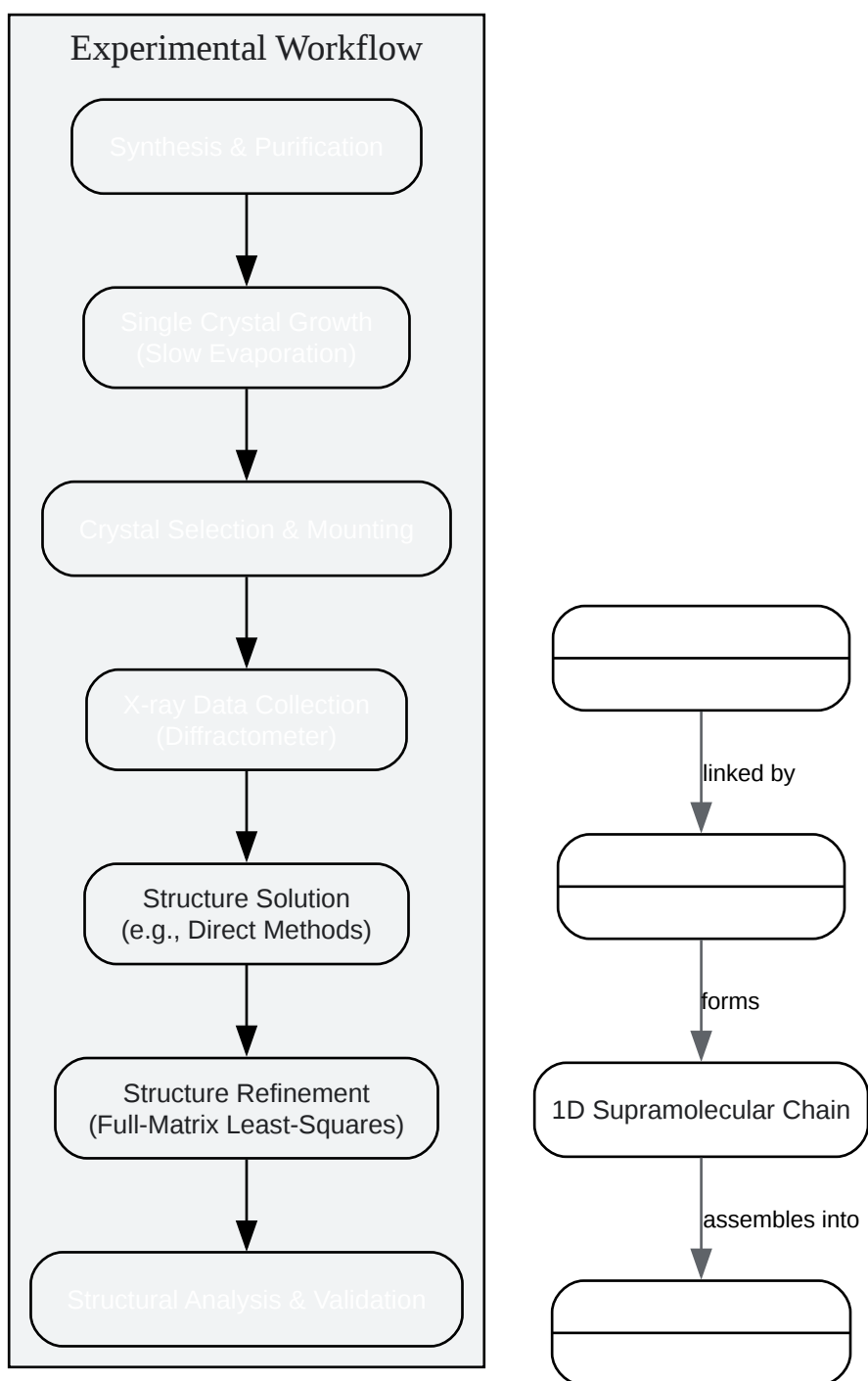
Obtaining single crystals of sufficient quality is a critical step for X-ray structure determination. Slow evaporation is a commonly employed technique.

- **Solvent Selection:** Dissolve the purified compound in a suitable solvent, such as ethanol, at room temperature to create a saturated or near-saturated solution.

- **Evaporation:** Loosely cover the container to allow for the slow evaporation of the solvent over several days.
- **Crystal Growth:** As the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of well-ordered single crystals.
- **Harvesting:** Carefully select a crystal with well-defined faces and without visible defects for mounting on the diffractometer.

## Crystal Structure Determination: A Workflow Overview

The determination of the crystal structure was performed using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be determined.



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